molecular formula C12H20N4O2 B2964412 tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1391733-77-9

tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B2964412
CAS No.: 1391733-77-9
M. Wt: 252.318
InChI Key: RKOUWNPPKIJNRI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a dihydropyrazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves a multi-step process. One common method includes the condensation of appropriate pyrazole derivatives with suitable amines under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product. For instance, a solvent-free condensation/reduction reaction sequence can be employed, starting from pyrazole derivatives and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. Specific details on industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be employed in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrazine derivatives, such as:

Uniqueness

tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is unique due to its specific combination of functional groups and its dihydropyrazolopyrazine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-4-5-16-10(8-15)9(6-13)7-14-16/h7H,4-6,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOUWNPPKIJNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)CN)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391733-77-9
Record name tert-butyl 3-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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